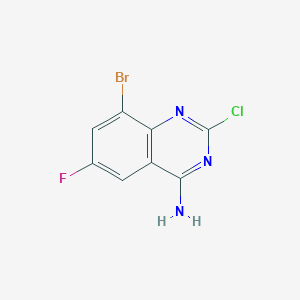

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine

Descripción

Propiedades

Fórmula molecular |

C8H4BrClFN3 |

|---|---|

Peso molecular |

276.49 g/mol |

Nombre IUPAC |

8-bromo-2-chloro-6-fluoroquinazolin-4-amine |

InChI |

InChI=1S/C8H4BrClFN3/c9-5-2-3(11)1-4-6(5)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14) |

Clave InChI |

LZTHWRUGCIKPPU-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.

Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline core can be carried out using halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Análisis De Reacciones Químicas

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and organometallic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced using reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Materials Science: It may be utilized in the synthesis of novel materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through experimental studies.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine with key analogs, focusing on substituent positions, synthetic yields, and physical properties:

Key Observations:

Halogen Positioning: Bromine at position 6 (as in 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) is common in kinase inhibitors , whereas the target compound’s bromine at position 8 may alter steric interactions in binding pockets. Fluorine at position 6 in the target compound could enhance electronegativity and metabolic stability compared to non-fluorinated analogs .

Amine Modifications: Bulky substituents (e.g., thiophen-2-ylmethyl) improve selectivity for kinase targets but may reduce solubility .

Synthetic Yields :

- High yields (>80%) are achieved in compounds with simple nucleophilic substitutions (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, 99% yield) .

- Suzuki-Miyaura couplings (e.g., benzo[d][1,3]dioxol-5-yl introduction) yield ~58%, reflecting challenges in cross-coupling sterically hindered substrates .

Electronic and Steric Effects

- Electron-Withdrawing Halogens : Chlorine (position 2) and fluorine (position 6) deactivate the quinazoline ring, directing electrophilic substitutions to specific positions. This contrasts with methoxy-containing analogs (e.g., 6,7-dimethoxy derivatives), where electron-donating groups increase ring reactivity .

- Steric Hindrance : Bromine at position 8 in the target compound may hinder interactions with flat binding sites (e.g., ATP pockets in kinases), unlike smaller substituents like methyl (position 4 in N-benzyl-6-bromo-4-methylquinazolin-2-amine) .

Analytical Characterization

- NMR and HRMS : Critical for confirming substituent positions. For example, N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine shows distinct ¹H NMR signals at δ 4.01 (s, 6H) for methoxy groups .

- LCMS Purity : Compounds like 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine achieve >95% purity via gradient elution .

Actividad Biológica

8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, notable for its potential biological activities, particularly in medicinal chemistry. The compound's unique structure, characterized by three halogen substituents (bromine, chlorine, and fluorine), suggests significant interactions with biological targets, making it a candidate for drug development against various diseases, including cancer and infectious diseases.

- Molecular Formula : C8H5BrClF N3

- Molecular Weight : Approximately 276.49 g/mol

- IUPAC Name : 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine

- CAS Number : 956100-62-2

- PubChem ID : 13785877

Research indicates that 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine may exert its biological effects through the inhibition of specific enzymes or receptors involved in disease pathways. Its halogen substitutions potentially enhance its binding affinity to these targets, influencing cellular pathways relevant to therapeutic outcomes.

Anticancer Properties

The compound has shown promise as a pharmacophore for developing new anticancer drugs. Studies have indicated that it may inhibit key signaling pathways involved in tumor growth and proliferation. For instance, its structural analogs have been evaluated for their activity against various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has been investigated for antimicrobial activity. Research has pointed towards its efficacy against certain pathogens, suggesting potential applications in treating infectious diseases.

Comparative Analysis with Structural Analogues

The biological activity of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine can be further understood by comparing it with structurally similar compounds. The following table summarizes some key analogues and their differences:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 2-Chloro-6-fluoroquinazolin-4-amine | 0.81 | Lacks bromine substitution; only chlorine and fluorine present. |

| 8-Bromo-6-fluoroquinazolin-4-amine | 0.79 | Chlorine at position 2 is absent; retains bromine and fluorine. |

| 6-Bromo-2-chloroquinazolin-4-amine | 0.88 | Different halogen positioning; retains similar reactivity due to bromine presence. |

Case Studies and Research Findings

- Anticancer Activity : A study published in Cell Chemical Biology highlighted the compound's potential as a multi-targeted inhibitor in cancer therapy, showing effectiveness against specific cancer cell lines through enzyme inhibition mechanisms .

- Antimicrobial Effects : Research conducted on quinazoline derivatives indicated that compounds similar to 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine exhibited antimicrobial properties against various pathogens, suggesting a broader application in infectious disease treatment .

- Kinase Inhibition : A comprehensive review on small molecule kinase inhibitors noted that derivatives of quinazoline compounds could inhibit receptor tyrosine kinases involved in cancer progression, supporting the hypothesis that 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine may have similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.